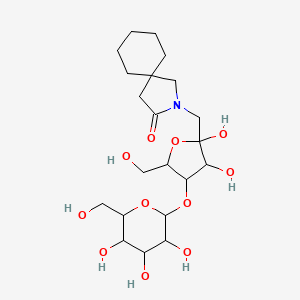

Gabapentine Lactose Adduct

Description

The Maillard Reaction in Pharmaceutical Systems: A Consequence of Amine-Sugar Interactions

A noteworthy chemical interaction that can occur in solid dosage forms is the Maillard reaction. This reaction is a form of non-enzymatic browning that takes place between the amino group of an API and a reducing sugar, which is often used as a filler or binder. vulcanchem.com

First described by Louis Maillard in 1912 during an observation of brown pigment formation when heating sugars and proteins, the Maillard reaction has since been recognized as a significant degradation pathway in the food industry and, more recently, in pharmaceuticals. nih.gov The reaction is initiated by the condensation of a free amino group with the carbonyl group of a reducing sugar, forming a Schiff base. vulcanchem.com This intermediate then undergoes an Amadori rearrangement to form a more stable ketoamine derivative. vulcanchem.comresearchgate.net Although the pharmaceutical applications of the Maillard reaction are limited, its occurrence is a concern due to the potential for uncontrolled reactions that can lead to impurities in the final product. nih.gov

A vast number of pharmaceutical drugs contain primary or secondary amine functional groups, making them susceptible to the Maillard reaction when formulated with excipients that are reducing sugars, such as lactose (B1674315). researchgate.net This interaction is often visually indicated by a discoloration or browning of the dosage form over time. researchgate.net Even though amine salts are expected to be less reactive, sufficient proton exchange, often facilitated by trace amounts of moisture, can initiate the reaction. researchgate.net The intimate contact between the drug and excipient in a solid dosage form, especially after compression into tablets, can increase the likelihood of this reaction. researchgate.net

Historical Context and Chemical Foundations of Maillard Reactions in Drug Products

Identification of Gabapentin (B195806) Lactose Adduct as a Critical Degradation Product in Gabapentin Formulations

Gabapentin, an API containing a primary amine group, is susceptible to degradation, with one critical pathway being the formation of an adduct with lactose, a common excipient in its capsule formulations. chemicea.com This interaction leads to the formation of the gabapentin lactose adduct, a specified impurity that regulatory bodies require to be monitored and controlled. The formation of this adduct is a direct consequence of the Maillard reaction between gabapentin and lactose. researchgate.net

The presence of this adduct was discovered during stability studies of gabapentin capsules. researchgate.net Various analytical techniques have been employed to identify and characterize this impurity, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Infrared (IR) spectroscopy. uq.edu.au LC-MS/MS analysis has been particularly crucial in confirming the structure of the adduct. vulcanchem.com

Research Rationale and Scope for Understanding Gabapentin Lactose Adduct Formation

The formation of the gabapentin lactose adduct represents a significant challenge in the development of stable gabapentin formulations. Understanding the kinetics and mechanisms of its formation is essential for developing strategies to minimize its presence in the final drug product. Research in this area has focused on identifying the factors that influence the rate of the Maillard reaction, such as temperature, humidity, and pH. vulcanchem.com Accelerated stability studies, for instance, have shown a notable increase in the concentration of the gabapentin lactose adduct over a six-month period at elevated temperature and humidity (40°C/75% RH). vulcanchem.com

The primary analytical challenge lies in detecting and quantifying this adduct, often at very low levels. Sensitive analytical methods, such as LC-MS/MS, are capable of detecting the adduct at levels as low as 0.01% w/w. The scope of research also extends to evaluating the incompatibility of gabapentin with lactose through various analytical techniques to better predict and control this unwanted interaction. uq.edu.au

Research Findings on Gabapentin Lactose Adduct

Detailed investigations into the interaction between gabapentin and lactose have yielded significant insights into the formation and characterization of the gabapentin lactose adduct.

Table 1: Analytical Techniques for Characterization of Gabapentin-Lactose Interaction

| Analytical Technique | Application in Gabapentin-Lactose Interaction Studies | Key Findings | Citations |

|---|---|---|---|

| Differential Scanning Calorimetry (DSC) | To assess the thermal behavior and incompatibility of gabapentin and lactose mixtures. | Demonstrates incompatibility between gabapentin and lactose in solid-state binary mixtures. | uq.edu.auunisa.edu.au |

| Infrared (IR) Spectroscopy | To identify the formation of new chemical bonds, specifically the imine group. | Evaluates the formation of the imine, a key intermediate in the Maillard reaction. | uq.edu.auunisa.edu.au |

| High-Performance Liquid Chromatography (HPLC) | To separate and quantify gabapentin and its degradation products. | Reveals the presence of extra peaks corresponding to the gabapentin-lactose adduct. | uq.edu.auunisa.edu.au |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | To identify and confirm the structure of the gabapentin-lactose adduct. | Successfully correlates the mass spectra to the Maillard reaction product of gabapentin and lactose. | vulcanchem.comuq.edu.au |

The formation of the gabapentin lactose adduct is primarily driven by the Maillard reaction. The initial step involves the condensation of the primary amine of gabapentin with the carbonyl group of lactose, which leads to the formation of a Schiff base. This is followed by an Amadori rearrangement, which results in a more stable ketoamine structure, identified as the gabapentin lactose adduct. vulcanchem.comresearchgate.net

Several factors have been identified as critical in influencing the rate of formation of this adduct:

Temperature: Elevated storage temperatures (above 25°C) significantly accelerate the kinetics of the Maillard reaction. vulcanchem.com

Humidity: High moisture levels increase molecular mobility, thereby enhancing the interaction between gabapentin and lactose. vulcanchem.com

pH: Neutral to slightly alkaline conditions are favorable for the formation of the Schiff base intermediate. vulcanchem.com

The chemical instability of gabapentin in formulations containing lactose is directly correlated with the formation of the gabapentin lactose adduct. vulcanchem.com Another significant degradation product of gabapentin is its corresponding lactam, formed through intramolecular cyclization. uiowa.edunih.gov Studies have suggested that the Maillard-type interaction between gabapentin and lactose can lead to a moderate increase in the formation of this lactam. nih.gov

Table 2: Compound Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Gabapentin | C9H17NO2 | 171.24 |

| Gabapentin Lactose Adduct | C21H35NO11 | 477.51 |

| Lactose | C12H22O11 | 342.30 |

Properties

Molecular Formula |

C21H35NO11 |

|---|---|

Molecular Weight |

477.5 g/mol |

IUPAC Name |

2-[[2,3-dihydroxy-5-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl]-2-azaspiro[4.5]decan-3-one |

InChI |

InChI=1S/C21H35NO11/c23-7-11-14(26)15(27)16(28)19(31-11)32-17-12(8-24)33-21(30,18(17)29)10-22-9-20(6-13(22)25)4-2-1-3-5-20/h11-12,14-19,23-24,26-30H,1-10H2 |

InChI Key |

DQSXZCQUSIDONM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC1)CC(=O)N(C2)CC3(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Origin of Product |

United States |

Mechanistic Pathways of Gabapentin Lactose Adduct Formation

Chemical Foundations of Adduct Formation

The formation of the Gabapentin (B195806) Lactose (B1674315) Adduct is predicated on the specific chemical functionalities inherent to both gabapentin and lactose.

The Nucleophilic Nature of Gabapentin's Primary Amine

Gabapentin, a γ-aminobutyric acid analogue, possesses a primary amine group (-NH2) that is central to its reactivity. nih.govnih.gov This amine group is nucleophilic, meaning it has a propensity to donate its lone pair of electrons to form a new chemical bond with an electrophilic center. researchgate.net The reactivity of this primary amine is a critical factor in the initiation of the Maillard reaction with lactose. The nucleophilic character of the amine allows it to attack the carbonyl group of lactose, setting in motion the cascade of reactions that leads to adduct formation. vulcanchem.comsemanticscholar.org

Lactose: A Reducing Sugar with a Reactive Carbonyl Group

Lactose is a disaccharide composed of galactose and glucose units. nih.gov Crucially, it is classified as a reducing sugar. nih.govwikipedia.org This characteristic is due to the presence of a hemiacetal group in its glucose moiety, which can open to form an aldehyde group. wikipedia.orguomustansiriyah.edu.iq This open-chain form provides a reactive carbonyl group (C=O) that is susceptible to nucleophilic attack. biologyonline.commicrobenotes.com It is this carbonyl reactivity of lactose that makes it a partner for gabapentin's primary amine in the Maillard reaction. wikipedia.org

The Initial Step: Schiff Base Formation

The genesis of the Gabapentin Lactose Adduct is the Maillard reaction, a complex series of chemical events. The initial and pivotal stage of this reaction is the condensation of gabapentin's primary amine with the carbonyl group of lactose. vulcanchem.comnih.gov This reaction results in the formation of an unstable intermediate known as a Schiff base, or an imine. nih.govnih.gov This step is a reversible process and lays the foundation for the subsequent, irreversible stages of the reaction. nih.gov

Stabilization through Amadori Rearrangement

Following the formation of the Schiff base, a critical intramolecular rearrangement occurs, known as the Amadori rearrangement. researchgate.netnih.gov This process transforms the unstable Schiff base into a more stable 1-amino-1-deoxyketose derivative. vulcanchem.com The Amadori rearrangement is a key step that leads to the formation of a stable ketoamine adduct, which is the core structure of the Gabapentin Lactose Adduct. researchgate.net This rearrangement is a hallmark of the Maillard reaction and is responsible for the irreversible nature of the adduct formation. nih.govresearchgate.net

The Influence of the Microenvironment on Adduct Formation

The rate and extent of Gabapentin Lactose Adduct formation are significantly influenced by the surrounding chemical environment.

The Critical Role of pH in Reaction Kinetics

The pH of the environment plays a crucial role in the kinetics of the Maillard reaction and, consequently, the formation of the Gabapentin Lactose Adduct. Neutral to slightly alkaline conditions are known to favor the formation of the initial Schiff base. vulcanchem.com Studies have shown that alkaline conditions, for instance at a pH of 11, can promote the formation of adducts between gabapentin and sugars. For similar reactions, such as with baclofen (B1667701) and lactose, a pH of 9.2 has been used to facilitate the reaction. nih.gov Conversely, if the reaction medium is too acidic, the primary amine group of gabapentin can become protonated, rendering it non-nucleophilic and thereby inhibiting the reaction. tandfonline.com The rate of gabapentin degradation in solution is at its minimum at a pH of approximately 6.0. nih.gov

| Factor | Influence on Gabapentin Lactose Adduct Formation | Supporting Evidence |

| pH | Neutral to slightly alkaline conditions accelerate Schiff base formation. vulcanchem.com | Studies show increased adduct formation at higher pH levels (e.g., pH 9.2-11). nih.gov |

| Acidic conditions can inhibit the reaction by protonating the amine group. tandfonline.com | Gabapentin degradation is minimized at a pH of approximately 6.0. nih.gov | |

| Temperature | Elevated temperatures accelerate the Maillard reaction. vulcanchem.com | Heating is often employed to synthesize the adduct in laboratory settings. nih.gov |

| Moisture | High humidity facilitates molecular mobility, enhancing reactant interaction. vulcanchem.com | The reaction is accelerated under high humidity conditions. |

Impact of Water Activity and Moisture Content in Solid-State Reactions

The presence of water is a critical factor in the solid-state reaction between gabapentin and lactose. High moisture content and water activity generally accelerate the formation of the gabapentin-lactose adduct. This is because moisture acts as a plasticizer for the solid matrix, which increases the molecular mobility of the reactants and facilitates their interaction. The Maillard reaction, a non-enzymatic browning process, is initiated by the condensation of gabapentin's primary amine group with the carbonyl group of lactose, and this process is enhanced in the presence of water. uq.edu.auunisa.edu.au

Therefore, while higher moisture content can accelerate the formation of the gabapentin-lactose adduct, its effect on the competing degradation pathway of lactamization can be inhibitory. Research on lyophilized mixtures of gabapentin and various excipients, including lactose, found that a positive effect of moisture on the lactamization process was observed under some circumstances, suggesting water can provide a favorable environment for degradation. nih.gov

Table 1: Effect of Relative Humidity (RH) on Gabapentin Degradation This table illustrates the complex influence of moisture on gabapentin's stability, showing both acceleration and inhibition of degradation under different conditions and with different excipients.

| Product/Mixture | Temperature | Relative Humidity (RH) | Observation | Reference |

| Milled Gabapentin | 50°C | > 31% | Decreased rate of lactamization | nih.gov |

| Milled Gabapentin | 50°C | 5% | Highest rate of lactamization | researchgate.net |

| Gabapentin/Lactose (Lyophilized) | 50°C | 0% | Apparent Rate (k x 10³) = 0.407 ± 0.046 | nih.gov |

| Gabapentin/Lactose (Lyophilized) | 50°C | 45% | Apparent Rate (k x 10³) = 2.431 ± 0.490 | nih.gov |

| Gabapentin/Lactose (Lyophilized) | 50°C | 75% | Apparent Rate (k x 10³) = 0.154 ± 0.047 | nih.gov |

Data adapted from studies on gabapentin lactamization in the presence of lactose.

Catalytic Effects of Buffer Species and Other Excipients

The formation of the gabapentin-lactose adduct is not only influenced by the primary reactants but can also be significantly catalyzed by other components within a formulation, such as buffer species and various pharmaceutical excipients.

Buffer Species: The Maillard reaction is known to be pH-dependent. Studies on similar reactions involving primary amine-containing drugs and reducing sugars have shown that alkaline conditions can promote adduct formation. researchgate.net For instance, the synthesis of a Maillard reaction adduct between hydroxyurea (B1673989) and lactose was successfully carried out in a borate (B1201080) buffer at pH 9.2. researchgate.netresearchgate.net This suggests that the presence of alkaline buffer species in a gabapentin-lactose formulation could catalyze the initial Schiff base formation, a key step in the adduct pathway. Gabapentin's own degradation to its lactam is also buffer-catalyzed. nih.gov

Other Excipients: While lactose is the primary reacting excipient in adduct formation, other "inert" excipients can play a catalytic role in gabapentin's degradation pathways. In studies on lyophilized mixtures, several common excipients were found to negatively impact gabapentin's stability, promoting the formation of its lactam. nih.gov Excipients such as cyclodextrins (HP-β-CD, SBE-β-CD) and polyvinylpyrrolidone (B124986) (PVP K30) were shown to significantly increase the rate of lactamization. nih.govnih.gov One study reported that these excipients could exacerbate lactamization rates by up to 50-fold. While these studies focus on lactamization, they highlight the potential for excipients to increase molecular mobility or create a more favorable environment for degradation reactions in general. nih.gov

Conversely, some excipients may have a protective effect. A study on the Maillard reaction of baclofen with lactose noted that magnesium stearate, a common lubricant, led to less drug loss. nih.gov This was hypothesized to be due to a lubricant effect that prevents effective physical contact between the drug and excipient particles, rather than a chemical inhibition. nih.gov

Table 2: Influence of Excipients on Gabapentin Lactamization Rate in Lyophilized Mixtures at 50°C This table shows the apparent zero-order rates of lactam formation for gabapentin when mixed with various excipients at 0% relative humidity, demonstrating the significant catalytic or inhibitory effects these substances can have.

| Excipient (1:1 molar ratio with Gabapentin) | Apparent Rate of Lactam Formation (k x 10³) | Reference |

| None (Pure Gabapentin) | 0.043 ± 0.010 | nih.gov |

| Lactose | 0.407 ± 0.046 | nih.gov |

| Mannitol | 0.076 ± 0.009 | nih.gov |

| Raffinose | 0.106 ± 0.010 | nih.gov |

| Trehalose (B1683222) | 0.260 ± 0.055 | nih.gov |

| HP-β-CD | 2.053 ± 0.287 | nih.gov |

| SBE-β-CD | 0.251 ± 0.019 | nih.gov |

| PVP K30 | 1.540 ± 0.442 | nih.gov |

Data sourced from Cutrignelli et al. (2007). nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of Gabapentin Lactose Adduct

Spectroscopic Techniques for Adduct Identification and Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy for Imine Bond Detection

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and is particularly useful for detecting the formation of the imine bond (C=N), a key structural feature of the initial stages of the Maillard reaction between gabapentin (B195806) and lactose (B1674315). uq.edu.auresearchgate.net The appearance of a characteristic absorption peak for the imine group, typically in the range of 1630-1690 cm⁻¹, serves as direct evidence of adduct formation. researchgate.net

In studies investigating the incompatibility between gabapentin and lactose, FTIR analysis of stressed binary mixtures (mixtures subjected to heat) revealed the formation of this imine bond. uq.edu.auresearchgate.net While the individual spectra of gabapentin and lactose show distinct peaks, the spectrum of the adduct mixture displays new peaks indicative of the chemical interaction. researchgate.net For instance, one study attributed a peak at 1648 cm⁻¹ in the IR spectrum of a nebivolol-lactose adduct to imine formation. researchgate.net However, it is important to note that overlapping peaks from the parent molecules can sometimes complicate the interpretation of FTIR spectra, making it a complementary technique to be used in conjunction with other analytical methods for conclusive identification. scribd.com

Differential Scanning Calorimetry (DSC) for Thermal Incompatibility Assessment

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used in preformulation studies to assess the physical and chemical compatibility of a drug with various excipients. researchgate.net In the context of the gabapentin-lactose interaction, DSC is instrumental in demonstrating thermal incompatibility. researchgate.netuq.edu.au

When a physical mixture of gabapentin and lactose is heated, the resulting thermogram often shows changes such as the appearance of new peaks, shifting of existing peaks, or changes in enthalpy, which indicate a chemical interaction. researchgate.net Studies have utilized DSC to demonstrate the incompatibility between gabapentin and lactose in solid-state binary mixtures. researchgate.netuq.edu.au By scanning a 1:1 w/w mixture of the drug and excipient over a temperature range of 25-300°C at a heating rate of 20°C/min, researchers can observe evidence of interaction. researchgate.net These results, while indicative of an incompatibility, are often the precursor to more specific spectroscopic and chromatographic analyses to identify the resulting adduct. uq.edu.auresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of chemical compounds, including the gabapentin lactose adduct. google.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule, allowing for a comprehensive structural assignment. google.com

In the analysis of adducts formed from similar reactions, such as those between pregabalin (B1679071) and lactose, NMR has been crucial. google.com For the gabapentin lactose adduct, NMR would confirm the covalent bond formation between the gabapentin and lactose moieties. Specific proton (¹H) and carbon (¹³C) chemical shifts and their correlations, observed through various NMR experiments (e.g., COSY, HMQC, HMBC), would allow for the unambiguous assignment of the entire molecular structure. google.com For example, the anomeric protons and carbons of the lactose moiety would show distinct shifts and couplings that are altered upon adduct formation. google.com Solid-state NMR (SSNMR) can also be employed to characterize the adduct in its solid form, providing insights into its crystalline or amorphous nature. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Adduct Detection and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to detect the formation of the gabapentin lactose adduct and monitor the progress of the Maillard reaction. Although gabapentin itself does not possess a significant chromophore for direct UV-Vis analysis, the formation of the adduct can lead to a product that absorbs in the UV-Vis range. nih.gov The development of a brown color, a characteristic of the later stages of the Maillard reaction, can be measured spectrophotometrically at a specific wavelength, such as 490 nm, to track the reaction progress. researchgate.net

In some cases, derivatization with a chromophoric reagent is necessary to enhance the detection of gabapentin and its adducts. nih.gov For instance, reagents like 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can react with the primary amino group of gabapentin to produce a colored complex with a maximum absorbance that can be quantified. itmedicalteam.pl While direct UV-Vis analysis might be limited by the weak absorption of the initial adduct, it can be a valuable tool, especially when combined with derivatization or when monitoring the browning of the reaction mixture over time. researchgate.netnih.gov

Chromatographic Separation Techniques for Impurity Profiling and Quantification

Chromatographic techniques are essential for separating the gabapentin lactose adduct from the parent drug, unreacted lactose, and other potential degradation products. This separation is crucial for accurate quantification and impurity profiling.

High-Performance Liquid Chromatography (HPLC) for Separation of Reaction Products and Remaining API

High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical methods for the separation and quantification of the gabapentin lactose adduct. unisa.edu.auresearchgate.net Its high resolution and sensitivity allow for the clear separation of the adduct from gabapentin and other components in the mixture. uq.edu.au

In studies investigating the gabapentin-lactose incompatibility, HPLC analysis of stressed samples consistently reveals the appearance of new peaks corresponding to the adduct. researchgate.netuq.edu.au A typical HPLC method for this purpose would utilize a reversed-phase column, such as a C18 or a CN column. researchgate.netnih.gov The mobile phase often consists of a buffered aqueous solution with an organic modifier like acetonitrile (B52724). researchgate.net For instance, one method employed a CN column with a mobile phase of 8% acetonitrile in 20 mM phosphate (B84403) buffer (pH 6.2) at a flow rate of 1 mL/min, with detection at 210 nm. researchgate.net The retention times of gabapentin and the newly formed adduct peaks are distinct, allowing for their individual quantification. uq.edu.au The use of a photodiode array (PDA) detector can further aid in peak purity assessment. researchgate.net

Table 1: Example HPLC Method Parameters for Gabapentin Lactose Adduct Analysis

| Parameter | Condition | Reference |

| Column | CN column (250 mm, 4.60 mm, 5 µm) | researchgate.net |

| Mobile Phase | 8% Acetonitrile in 20 mM Phosphate Buffer (pH 6.2) | researchgate.net |

| Flow Rate | 1 mL/min | researchgate.net |

| Detection | 210 nm | researchgate.net |

| Internal Standard | Caffeine | researchgate.net |

This robust separation capability makes HPLC, often coupled with mass spectrometry (LC-MS) for definitive peak identification, the method of choice for routine quality control and stability studies of gabapentin formulations containing lactose. unisa.edu.auresearchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement from conventional High-Performance Liquid Chromatography (HPLC), offering superior resolution, increased speed, and enhanced sensitivity for the analysis of pharmaceutical impurities like the Gabapentin Lactose Adduct. researcher.liferesearchgate.net The technology utilizes columns packed with sub-2 µm particles, which, when combined with instrumentation capable of handling high backpressures, allows for more efficient separation of complex mixtures. researcher.life This is particularly advantageous for resolving the Gabapentin Lactose Adduct from the parent Gabapentin molecule and other related substances or degradation products within a shorter analysis time. researcher.liferesearchgate.net

Studies have demonstrated that UHPLC methods can be successfully developed and validated for the quantitative determination of Gabapentin in various forms, such as intermediate granules and finished capsules, where the adduct is likely to form. researcher.liferesearchgate.net These methods prove to be fast and precise, making them suitable for routine quality control in the pharmaceutical industry to ensure product quality and safety. researcher.liferesearchgate.net A typical UHPLC system for this analysis provides high-resolution separation, ensuring that even trace levels of the adduct are accurately detected and quantified.

Table 1: Illustrative UHPLC Method Parameters for Gabapentin Impurity Analysis

| Parameter | Typical Condition | Source(s) |

|---|---|---|

| Column | Kinetix Biphenyl or Acquity UPLC® Poroshell™ SB-C18 (e.g., 2.1 x 50mm, 2.7-μm) | nih.govoup.com |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., Ammonium Acetate pH 4.2 or 0.1% Formic Acid) and an organic solvent (e.g., Acetonitrile, Methanol). | nih.govoup.comnih.gov |

| Flow Rate | Optimized for high efficiency, often in the range of 0.3 - 0.6 mL/min. | oup.com |

| Detector | UV detector (e.g., 210 nm) or coupled with a mass spectrometer (UHPLC-MS). | thermofisher.comsielc.com |

| Column Temperature | Controlled, for instance, at 20-30 °C to ensure reproducibility. | thermofisher.com |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural characterization of the Gabapentin Lactose Adduct. It provides definitive confirmation of the compound's molecular weight and offers detailed structural insights through the analysis of its fragmentation patterns. When coupled with a chromatographic technique like HPLC or UHPLC, it becomes a powerful method for identifying and quantifying unknown impurities in pharmaceutical products. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Gabapentin Lactose Adduct Characterization

LC-MS and its tandem counterpart, LC-MS/MS, have been fundamental in the definitive identification and characterization of the Gabapentin Lactose Adduct. uq.edu.auunisa.edu.auresearchgate.net This adduct is a novel impurity formed through a Maillard reaction between Gabapentin's primary amine group and the reducing sugar lactose, an excipient commonly used in capsule formulations. vulcanchem.comresearchgate.net

In LC-MS analysis, the adduct is separated from other components and ionized, typically using electrospray ionization (ESI) in positive ion mode. researchgate.net This process generates a protonated molecular ion ([M+H]⁺), which for the Gabapentin Lactose Adduct, has been consistently identified at a mass-to-charge ratio (m/z) of approximately 478.2, confirming its molecular weight of 477.5 g/mol . vulcanchem.com

Tandem mass spectrometry (LC-MS/MS) provides further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting product ions. researchgate.net Key fragmentation pathways for the Gabapentin Lactose Adduct have been identified:

A characteristic fragment at m/z 310 , which corresponds to the neutral loss of the lactose moiety from the parent molecule. vulcanchem.com

A fragment ion at m/z 154 , which is characteristic of the Gabapentin-derived portion of the adduct, often resulting from the loss of a water molecule from the protonated Gabapentin structure. vulcanchem.comresearchgate.net

This fragmentation data provides a unique fingerprint for the adduct. researchgate.net Techniques such as Multiple Reaction Monitoring (MRM) can be employed in LC-MS/MS, where specific transitions (parent ion → product ion) are monitored to achieve high selectivity and sensitivity for quantifying the adduct, even at trace levels in complex matrices. uq.edu.auunisa.edu.auresearchgate.netresearchgate.net

Table 2: Key Mass Fragments of Gabapentin Lactose Adduct in MS/MS Analysis

| Ion Description | Observed m/z | Fragmentation Pathway | Source(s) |

|---|---|---|---|

| Protonated Molecular Ion [M+H]⁺ | ~478.2 | The intact adduct with an added proton. | vulcanchem.com |

| Fragment 1 | ~310 | Corresponds to the loss of the lactose moiety. | vulcanchem.com |

| Fragment 2 (Gabapentin-derived) | ~154 | Corresponds to the Gabapentin structure, typically after loss of water. | vulcanchem.comresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over unit-resolution mass spectrometry by providing highly accurate mass measurements, typically to four or five decimal places. liverpool.ac.uk This precision is crucial for unequivocally determining the elemental composition of an unknown impurity like the Gabapentin Lactose Adduct. science.gov

By comparing the experimentally measured accurate mass with the theoretical exact mass calculated for a proposed chemical formula (C₂₁H₃₅NO₁₁ for the adduct), analysts can confirm the identity of the compound with a high degree of confidence. researchgate.netchemicea.com This capability allows HRMS to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions—which might co-elute during chromatographic separation. liverpool.ac.uk

In the context of Gabapentin, HRMS is essential for impurity profiling and stability studies. researchgate.net It enables the detection and identification of not only the primary lactose adduct but also other potential degradants or byproducts. researchgate.net High-resolution LC-MS methods have been shown to detect the Gabapentin Lactose Adduct at levels as low as 0.01% w/w, ensuring compliance with stringent regulatory guidelines for pharmaceutical impurities.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) in Adduct Structural Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to conventional LC-MS analysis. wikipedia.org In IMS-MS, ions are separated not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. wikipedia.orgnih.gov This separation, which occurs on a millisecond timescale, is based on the ion's collision cross-section (CCS), a value that reflects its three-dimensional structure.

The application of IMS-MS is particularly powerful for analyzing complex pharmaceutical formulations where an active pharmaceutical ingredient (API) may interact with excipients. rsc.org For the Gabapentin Lactose Adduct, IMS-MS can be used to:

Separate the Adduct from Isobaric Interferences: It can resolve the adduct from other compounds that have the same mass but a different shape, which might otherwise be indistinguishable by MS alone. rsc.org

Separate the Adduct from the Parent Drug: The adduct, being significantly larger than the Gabapentin molecule, would have a different drift time, allowing for cleaner separation and detection.

Provide Structural Information: The measured CCS value provides an additional physicochemical parameter that can aid in the structural elucidation and confirmation of the adduct.

By coupling ion mobility with mass spectrometry, researchers can achieve enhanced selectivity and generate cleaner mass spectra, which is especially beneficial for detecting and characterizing low-level impurities in drug products. rsc.orgchromatographytoday.com

Development and Validation of Analytical Methods for Gabapentin Lactose Adduct Detection

The development and validation of a robust analytical method are critical to reliably detect and quantify the Gabapentin Lactose Adduct in pharmaceutical products. pharmaffiliates.com The process must adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose, such as impurity testing and stability monitoring. nih.govthermofisher.com

A typical method development and validation process for an LC-MS/MS or HPLC-UV method would involve the following key parameters:

Specificity: The method must demonstrate its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the Gabapentin API, other impurities, degradation products, and excipients. thermofisher.comresearchgate.net This is often confirmed by spiking samples and ensuring adequate peak resolution (>1.5) between the adduct and adjacent peaks. thermofisher.com

Linearity: The method's linearity is established by analyzing a series of solutions at different concentrations. jyoungpharm.org The results are evaluated by plotting the instrument response against the analyte concentration and determining the correlation coefficient (r or R²), which should ideally be ≥0.999. jyoungpharm.orgjclmm.com

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.netjyoungpharm.org

Accuracy: Accuracy is determined by recovery studies, where a known amount of the adduct standard is spiked into a placebo matrix. jyoungpharm.orgjclmm.com The percentage recovery should typically fall within a range of 98.0% to 102.0%. jclmm.com For impurities, recovery rates of 91.0% to 105.6% have been reported as acceptable. nih.gov

Precision: Precision is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day). thermofisher.com It is expressed as the relative standard deviation (%RSD) of a series of measurements, which should be low, often less than 2.0% for the assay of a drug product and potentially higher for low-level impurities. thermofisher.comjclmm.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov For Gabapentin impurities, validated methods have achieved LOQ values as low as 0.25 µg/mL. nih.gov

Robustness: The robustness of the method is evaluated by making small, deliberate variations in method parameters, such as mobile phase composition, pH, flow rate, and column temperature, to ensure it remains unaffected by such changes. thermofisher.comresearchgate.net

Validated LC-MS and HPLC methods are successfully used for the quality assessment of Gabapentin drug products, ensuring that the level of the Gabapentin Lactose Adduct impurity is controlled within acceptable limits. researchgate.net

Table 3: Summary of ICH Validation Parameters for an Analytical Method

| Validation Parameter | Purpose | Common Acceptance Criteria | Source(s) |

|---|---|---|---|

| Specificity | To ensure the signal is from the analyte of interest only. | No interference at the retention time of the analyte; Resolution > 1.5. | thermofisher.comresearchgate.net |

| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation Coefficient (R²) ≥ 0.999. | jyoungpharm.orgjclmm.com |

| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0-102.0%. | jyoungpharm.orgjclmm.com |

| Precision (%RSD) | To show the degree of scatter between a series of measurements. | Repeatability/Intermediate Precision RSD ≤ 2.0%. | thermofisher.comjclmm.com |

| LOQ | The lowest concentration that can be reliably quantified. | Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy. | nih.govthermofisher.com |

| Robustness | To demonstrate reliability with respect to deliberate variations in method parameters. | System suitability parameters remain within limits. | thermofisher.comresearchgate.net |

Kinetic and Mechanistic Investigations of Gabapentin Lactose Adduct Formation

Solid-State Reaction Kinetics and Degradation Pathways

The degradation of gabapentin (B195806) in the presence of lactose (B1674315) in the solid state is a complex process involving multiple steps and pathways. The primary reaction is the Maillard reaction, which begins with the condensation of gabapentin's primary amine with the open-ring aldehyde form of lactose to form a Schiff base. This intermediate then undergoes Amadori rearrangement to form a more stable ketoamine, the gabapentin-lactose adduct. researchgate.net Concurrently, gabapentin can also undergo intramolecular cyclization to form gabapentin-lactam, a toxic impurity. uiowa.edu

The solid-state reaction is influenced by several factors, including temperature, humidity, and the presence of excipients. nih.gov Moisture, in particular, can act as a plasticizer, increasing molecular mobility within the solid matrix and thereby accelerating the reaction rates. However, the effect of humidity can be complex, as it can also facilitate polymorphic transformations of gabapentin, which in turn affects the rate of lactam formation. uiowa.edu

Determination of Activation Energies and Rate Constants

The activation energy (Ea) is a critical parameter that quantifies the temperature sensitivity of the reaction rate. A higher activation energy indicates that the reaction rate is more sensitive to changes in temperature. Both isothermal and non-isothermal methods can be used to determine the activation energy for the formation of the gabapentin lactose adduct.

Non-isothermal DSC studies have been effectively used to calculate the activation energies for the interaction between various amine-containing drugs and lactose. researchgate.netresearchgate.net For example, the mean activation energies for the interaction of fluvoxamine, sertraline, and doxepin (B10761459) with lactose were determined to be 335.23, 132.02, and 270.99 kJ/mol, respectively, using ASTM E698 and Starink methods. researchgate.net While specific values for the gabapentin-lactose reaction from these methods are not detailed in the provided results, the methodology is directly applicable.

The Arrhenius equation is fundamental in these calculations, relating the rate constant (k) to the activation energy and temperature. libretexts.org By determining the rate of adduct formation at different temperatures, the activation energy can be calculated, providing valuable information for predicting the shelf-life and stability of the drug product under various storage conditions.

Influence of Excipient Properties on Reaction Kinetics

The properties of the excipients, particularly lactose, play a significant role in the kinetics of gabapentin lactose adduct formation.

Type and Purity of Lactose (e.g., Anhydrous vs. Monohydrate)

Different forms of lactose can exhibit different reactivity. Studies on methyldopa, another drug with a primary amine, showed that both anhydrous and monohydrate lactose can lead to incompatibilities, as evidenced by the elimination of the drug's melting endotherm in DSC analysis of binary mixtures. semanticscholar.org The water of hydration in lactose monohydrate can potentially influence the local humidity and molecular mobility, thereby affecting the reaction rate.

The purity of lactose is also a critical factor. The presence of impurities in lactose can catalyze the degradation of the active pharmaceutical ingredient. For instance, lactose-phosphate, a known contaminant in lactose, has been shown to enhance the degradation of a steroid. nih.gov Therefore, using high-purity lactose can improve the stability of the drug product. nih.gov

Particle Size and Surface Area of Excipients

The particle size and surface area of excipients can significantly impact the reaction kinetics in the solid state. A smaller particle size of lactose leads to a greater surface area available for interaction with the drug, which can result in a higher rate of degradation. nih.gov This effect was observed in a study where smaller lactose particles led to a higher degree of steroid degradation. nih.gov The increased contact between the reactants facilitates the Maillard reaction. This is a crucial consideration during formulation development, as milling and granulation processes can alter the particle size distribution of the excipients.

Presence of Other Reactive Impurities in Excipients (e.g., aldehydes)

Excipients are not always inert and can contain reactive impurities that can compromise the stability of the drug product. nih.gov These impurities can be residues from the manufacturing process or degradation products of the excipient itself. nih.gov Aldehydic impurities, for example, can be present in excipients like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP) as a result of oxidative degradation. researchgate.net These aldehydes can react with the primary amine group of gabapentin, leading to the formation of impurities. It is therefore essential to screen excipients for such reactive impurities during formulation development to ensure the stability and quality of the final drug product. nih.govresearchgate.net

Effect of Environmental Stressors on Adduct Formation Rate

Environmental conditions during manufacturing and storage are pivotal in dictating the rate at which the gabapentin-lactose adduct is formed. The Maillard reaction, a non-enzymatic browning reaction, is known to be influenced by external stressors, with temperature and moisture being the most critical.

The rate of the Maillard reaction, and consequently the formation of the gabapentin-lactose adduct, is highly dependent on temperature. Elevated temperatures provide the necessary activation energy for the initial condensation reaction between gabapentin's primary amine group and the carbonyl group of lactose. Studies have consistently shown that increasing the storage temperature accelerates the formation of this adduct. For instance, the reaction is significantly faster at elevated temperatures, such as 80-90°C, which are often used in accelerated stability studies to predict long-term stability.

Kinetic studies often employ the Arrhenius equation to quantify the relationship between the reaction rate constant (k) and temperature (T):

k = A e(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

Research has demonstrated that the lactamization of gabapentin, a related degradation pathway, is also accelerated by increased temperature. researchgate.net While the direct activation energy for the gabapentin-lactose adduct formation is not always explicitly detailed in publicly available literature, the general principles of the Maillard reaction suggest a significant increase in reaction rate with each 10°C rise in temperature. For example, studies on similar amine-containing drugs with reducing sugars have used differential scanning calorimetry (DSC) at various heating rates to estimate the activation energy of the interaction, providing a rapid method for kinetic analysis. umsu.ac.irresearchgate.net The inability of some adducts to withstand rises in temperature indicates the specific nature of the newly formed compound. tandfonline.com

Table 1: Influence of Temperature on Adduct Formation

| Temperature Condition | Observed Effect on Adduct Formation Rate | Reference |

|---|---|---|

| Room Temperature (Storage) | Slow but progressive formation over time. | chemicea.com |

| Accelerated (e.g., 40-60°C) | Significant increase in the rate of formation, used to predict shelf-life. | nih.govuiowa.edu |

| High (e.g., 80-90°C) | Rapid formation, often used in synthesis or forced degradation studies. |

Humidity and the associated water content in a solid formulation are critical catalysts for the gabapentin-lactose adduct formation. Water acts as a plasticizer, increasing the molecular mobility of the reactants within the solid matrix. This enhanced mobility facilitates the interaction between gabapentin and lactose molecules, thereby accelerating the Maillard reaction.

Studies have shown that adduct formation is significantly suppressed at low relative humidity (RH). For example, storage at ≤45% RH can dramatically reduce the rate of degradation compared to storage at 75% RH. The presence of moisture is a critical factor, as its absence significantly reduces the formation of the adduct.

However, the role of moisture can be complex. While it generally accelerates the Maillard reaction, some studies on the related degradation of gabapentin to its lactam form found that the lactamization rate of milled gabapentin was highest under the lowest humidity conditions and decreased with increasing humidity. nih.govresearchgate.net This was attributed to a competitive annealing process where moisture helped repair crystal defects caused by milling, thus stabilizing the drug. nih.govresearchgate.net Despite this, for the Maillard reaction with lactose, the prevailing evidence indicates that increased water activity generally leads to a faster reaction rate, up to a certain point where dilution effects may slow it down. The highest reaction rate for the Maillard reaction is typically observed at water activity levels of 0.60–0.85. mdpi.com

Table 2: Effect of Relative Humidity (RH) on Gabapentin Degradation

| Relative Humidity (RH) | Impact on Reaction Rate | Mechanism | Reference |

|---|---|---|---|

| Low (e.g., <30%) | Reduced rate of adduct formation. | Limited molecular mobility of reactants. | nih.govuiowa.edu |

| Moderate to High (e.g., 45-75%) | Accelerated rate of adduct formation. | Water acts as a plasticizer, increasing molecular mobility. | researchgate.net |

Temperature Dependence of Reaction Rate

Comparative Kinetic Studies with Other Amine-Containing APIs and Reducing Sugars

The reactivity of gabapentin's primary amine group is not unique. Many active pharmaceutical ingredients (APIs) containing primary or secondary amine groups are susceptible to the Maillard reaction when formulated with reducing sugars. mdpi.comnih.gov Comparative kinetic studies are valuable for contextualizing the stability challenges of gabapentin.

Research has been conducted on various amine-containing drugs, including aminophylline, amlodipine, baclofen (B1667701), and sertraline, all of which have shown incompatibility with lactose. umsu.ac.irmdpi.comnih.gov For example, pregabalin (B1679071), an analog of gabapentin, also forms conjugates with lactose through the Maillard reaction. google.com Studies comparing the lactamization rates of gabapentin and baclofen in the presence of various excipients, including lactose, found that excipients had a more significant negative impact on gabapentin's stability. researchgate.net

The type of reducing sugar also influences the reaction rate. The reactivity of sugars in the Maillard reaction is related to the proportion of the open-chain (acyclic) form, which contains the reactive aldehyde group. nih.gov Generally, pentoses (five-carbon sugars) are more reactive than hexoses (six-carbon sugars), and monosaccharides are more reactive than disaccharides. mdpi.com For instance, glucose has been shown to react with the aromatic amine in kynurenine, and comparisons with other monosaccharides like galactose and mannose have been studied. nih.gov While lactose is a disaccharide, its reactivity is sufficient to cause significant degradation issues with amine-containing drugs like gabapentin. mdpi.comresearchgate.net

Table 3: Comparative Reactivity in Maillard Reactions

| Reactant Type | General Reactivity Trend | Example | Reference |

|---|---|---|---|

| Amine-Containing API | Primary amines are generally more reactive than secondary amines. Reactivity is structure-dependent. | Gabapentin, Pregabalin, Baclofen, Aminophylline | mdpi.comnih.govgoogle.com |

| Reducing Sugar | Pentoses > Hexoses; Monosaccharides > Disaccharides. | Glucose, Fructose, Lactose, Mannose | mdpi.comnih.gov |

These comparative studies highlight that the incompatibility between gabapentin and lactose is part of a broader class of drug-excipient interactions. The kinetic data from these studies are crucial for developing formulation strategies, such as selecting non-reducing sugar excipients or implementing stringent control over environmental conditions to mitigate the formation of the gabapentin-lactose adduct.

Impact of Gabapentin Lactose Adduct on Pharmaceutical Product Quality and Stability Attributes

Adduct Formation as a Chemical Instability Pathway for Gabapentin (B195806)

Gabapentin, an amino acid analogue, is inherently susceptible to chemical instability. One of the primary degradation pathways involves an interaction with lactose (B1674315), a common excipient in solid dosage forms. mdpi.com This interaction leads to the formation of a gabapentin lactose adduct, a novel impurity that was first identified during stability studies of gabapentin capsules. nih.govresearchgate.net

The formation of this adduct is a result of the Maillard reaction, a non-enzymatic browning reaction that occurs between the primary amine group of gabapentin and the reducing sugar, lactose. mdpi.comvulcanchem.com The reaction is initiated by the condensation of gabapentin's amino group with the carbonyl group of lactose, forming an unstable Schiff base. mdpi.comvulcanchem.com This intermediate then undergoes an Amadori rearrangement to form a more stable ketosamine derivative, the gabapentin lactose adduct. nih.govvulcanchem.com

Several factors can influence the rate of this reaction, including temperature, humidity, and pH. vulcanchem.com Elevated temperatures and high moisture levels accelerate the formation of the adduct by increasing molecular mobility and facilitating the interaction between the reactants. vulcanchem.com The reaction is also favored under neutral to slightly alkaline conditions. vulcanchem.com

Beyond the Maillard reaction, gabapentin is also known to undergo intramolecular cyclization to form a lactam impurity, 2-azaspiro[4.5]decan-3-one. Interestingly, the presence of lactose and the subsequent Maillard-type interaction can moderately increase the formation of this lactam. nih.govresearchgate.net

Consequences of Maillard Reaction on Drug Product Integrity

The Maillard reaction and the resulting formation of the gabapentin lactose adduct have several detrimental consequences for the integrity of the drug product.

Formation of Undesirable Impurities and Related Substances

The gabapentin lactose adduct is itself considered a significant impurity in the final drug product. nih.govresearchgate.netchemicea.com Its presence indicates a degradation of the API and can potentially impact the safety and efficacy of the medication. mdpi.com The Maillard reaction is a complex cascade of reactions that can lead to the formation of various other degradation products, further compromising the purity of the formulation. mdpi.comnih.gov Studies have identified multiple degradation products in formulations containing gabapentin and lactose, necessitating comprehensive impurity profiling. uq.edu.auunisa.edu.au

Alterations in Physicochemical Properties of the Formulation

The chemical changes brought about by the Maillard reaction can also lead to alterations in the physical properties of the formulation. A common observation is the discoloration of the dosage form, often resulting in a brownish hue. mdpi.comresearchgate.net This change in appearance can be a clear indicator of product instability. Furthermore, the formation of the adduct can potentially influence other physicochemical properties, such as solubility and dissolution rate, which are critical for the drug's bioavailability. ijpsonline.com

Impurity Profiling and Control Strategies in Pharmaceutical Development

Given the significant impact of the gabapentin lactose adduct on product quality, robust impurity profiling and control strategies are essential during pharmaceutical development.

Modern analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the detection, identification, and quantification of the gabapentin lactose adduct and other related impurities. researchgate.netchemicea.comuq.edu.auresearchgate.net These methods offer high sensitivity and selectivity, allowing for the accurate monitoring of impurity levels throughout the product's shelf life. ijpsonline.comresearchgate.net

Control strategies focus on minimizing the formation of the adduct. This can be achieved through careful formulation design, such as using non-reducing sugar excipients as alternatives to lactose. Additionally, controlling manufacturing process parameters and storage conditions, particularly temperature and humidity, is crucial to suppress the Maillard reaction. vulcanchem.comchemicea.com

Regulatory Considerations for Impurity Levels in Drug Products

Regulatory authorities, such as the U.S. Food and Drug Administration (FDA), have stringent requirements for the control of impurities in drug products. chemicea.comregulations.gov The International Council for Harmonisation (ICH) provides guidelines that set limits for acceptable levels of impurities. For the gabapentin lactose adduct, it is classified as a specified impurity, meaning it must be monitored and controlled to remain below a certain threshold to ensure the safety and quality of the final product. chemicea.com Regulatory submissions for new drug applications must include data on impurity profiling and justification for the proposed impurity limits. fda.govfda.gov

Long-Term Stability Implications for Gabapentin Formulations

The formation of the gabapentin-lactose adduct is a critical factor influencing the long-term stability and quality of gabapentin drug products. This interaction, a classic example of a Maillard reaction, occurs between the primary amine group of gabapentin and the reducing sugar lactose, a common excipient in pharmaceutical formulations. nih.gov The resulting adduct is considered a specified impurity that requires careful monitoring and control. chemicea.com

The implications of this adduct formation on the long-term stability of gabapentin formulations are multifaceted. The reaction is not instantaneous but progresses over time during the product's shelf life, directly impacting its quality and stability attributes. Several research findings have elucidated the conditions that accelerate the formation of this adduct and its consequences.

Detailed Research Findings:

Mechanism and Acceleration: The formation of the gabapentin-lactose adduct begins with the condensation of gabapentin's amino group with the carbonyl group of lactose, forming a Schiff base. vulcanchem.com This intermediate then undergoes an Amadori rearrangement to form a more stable ketoamine adduct. nih.gov This entire process is significantly accelerated by elevated temperatures and high humidity levels. vulcanchem.com Moisture, in particular, acts as a plasticizer in the solid dosage form, increasing molecular mobility and facilitating the reaction between the drug and the excipient.

Impact on Impurity Profile: The gabapentin-lactose adduct itself is a significant impurity. nih.gov Its presence indicates a chemical interaction has occurred within the drug product, altering its composition. Regulatory bodies require that this specific impurity be quantified and controlled, with some guidelines suggesting a limit of less than 0.1% in the final product. The formation of the adduct is a direct measure of the drug's instability in the presence of lactose.

Interplay with Lactamization: Besides the formation of the lactose adduct, gabapentin is also known to degrade via intramolecular cyclization to form gabapentin-lactam, a potentially toxic impurity. uiowa.edunih.gov Studies have suggested that the Maillard reaction with lactose can influence the rate of lactam formation. researchgate.netnih.gov For instance, some research indicates that the interaction with lactose might lead to a moderate increase in the formation of gabapentin-lactam. nih.gov This highlights the complexity of the degradation pathways in gabapentin formulations containing lactose, where multiple degradation products can form concurrently.

Analytical Detection: The identification and quantification of the gabapentin-lactose adduct during stability studies are crucial. An unknown impurity peak observed during the stability testing of gabapentin capsules was identified as the adduct of gabapentin and lactose. nih.govresearchgate.net Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are pivotal in detecting and characterizing this adduct, even at very low levels. uq.edu.au These methods can distinguish the adduct from gabapentin, lactose, and other degradation products. uq.edu.au

Data on Adduct Formation Under Accelerated Stability Conditions

Accelerated stability studies are designed to predict the long-term stability of a drug product. In the case of gabapentin formulations with lactose, these studies have provided quantitative data on the rate of adduct formation.

| Storage Condition | Duration | Observation | Reference |

|---|---|---|---|

| 40°C / 75% RH | 6 months | 0.5–1.2% increase in Gabapentin-Lactose Adduct concentration. | vulcanchem.com |

This data clearly demonstrates that under stressed conditions of high temperature and humidity, the formation of the gabapentin-lactose adduct is significant and progressive. vulcanchem.com Such findings necessitate the implementation of stringent storage conditions for gabapentin products containing lactose to minimize the formation of this impurity over the product's shelf-life. vulcanchem.com While some stable formulations have been developed to remain within acceptable lactam limits for up to 36 months under standard conditions (25°C/60%RH), the potential for adduct formation remains a key consideration, especially when lactose is used as an excipient. google.com

Mitigation and Control Strategies for Gabapentin Lactose Adduct Formation in Pharmaceutical Development

Excipient Selection and Formulation Design to Minimize Maillard Reaction

The most direct approach to prevent the formation of the gabapentin-lactose adduct is to meticulously design the formulation to avoid the necessary reactants and conditions for the Maillard reaction. chemicea.commdpi.com

Lactose (B1674315) is a reducing sugar, meaning it possesses a reactive carbonyl group that can readily participate in the Maillard reaction with the primary amine of gabapentin (B195806). vulcanchem.comresearchgate.net Studies have demonstrated that the presence of lactose negatively impacts the stability of gabapentin, leading to the formation of degradation products. nih.govresearchgate.netsigmaaldrich.com The initial step involves the condensation of gabapentin's amino group with lactose's carbonyl group to form a Schiff base, which then undergoes Amadori rearrangement to create a stable adduct. vulcanchem.comresearchgate.net Therefore, a primary strategy to mitigate adduct formation is the complete avoidance of lactose and other reducing sugars (e.g., glucose, maltose) in gabapentin formulations. evidentic.comnih.gov

Research Findings on Excipient Impact on Gabapentin Stability: A screening study of various excipients on gabapentin stability in freeze-dried mixtures identified lactose as a key contributor to degradation. nih.govresearchgate.net This incompatibility underscores the necessity of avoiding its use in formulations containing amine drugs like gabapentin. tainstruments.comresearchgate.net

To replace lactose, formulators can select from a range of non-reducing carbohydrates or sugar alcohols that lack the reactive aldehyde or keto functionalities, thus preventing the Maillard reaction. google.comscribd.com

Suitable Alternatives to Lactose:

| Excipient Category | Examples | Rationale for Use | Supporting Evidence |

| Non-Reducing Carbohydrates | Trehalose (B1683222), Sucrose, Raffinose | These sugars do not have a free hemiacetal group, making them incapable of initiating the Maillard reaction. evidentic.comscribd.com | Freeze-drying gabapentin with trehalose has been shown to significantly reduce degradation compared to lactose-based formulations. Studies have also noted the stability of formulations using non-reducing sugars. nih.gov |

| Sugar Alcohols (Polyols) | Mannitol, Xylitol, Isomalt | These are hydrogenated carbohydrates and do not contain carbonyl groups, thus preventing reactions with amines. google.comgoogle.com | Mannitol has been identified as a stable excipient for gabapentin. nih.govresearchgate.net Isomalt is highlighted as a non-reducing sugar alcohol that does not contribute to Maillard reactions and absorbs minimal moisture. google.com |

| Other Diluents | Microcrystalline Cellulose (B213188), Dibasic Calcium Phosphate (B84403), Starch | These are commonly used, non-reactive fillers that provide bulk without participating in the Maillard reaction. | Formulations using microcrystalline cellulose as the sole diluent have demonstrated long-term stability. google.com Cornstarch is also a common excipient used in stable gabapentin formulations. fda.gov |

Another potential, though less common, strategy is the incorporation of substances that can inhibit the Maillard reaction. These inhibitors can work through various mechanisms, such as trapping reactive dicarbonyl intermediates that are formed during the reaction cascade. acs.org While compounds like aminoguanidine (B1677879) have been studied extensively as Maillard reaction inhibitors, their application in pharmaceutical formulations is not widespread due to potential side effects. acs.orgnih.gov Research has also explored natural inhibitors like polyphenols (e.g., epicatechin) and certain amino acids or their derivatives. google.comacs.org However, the selection of any such inhibitor would require rigorous evaluation to ensure it does not introduce other stability or safety issues into the gabapentin formulation. The primary and most effective strategy remains the avoidance of reactive excipients. mdpi.com

Utilization of Non-Reducing Carbohydrates or Sugar Alcohols as Alternatives

Processing and Manufacturing Considerations

Beyond formulation design, the control of manufacturing process parameters is critical to minimizing the formation of the gabapentin-lactose adduct, particularly when the use of a reducing sugar cannot be entirely avoided or when other degradation pathways are a concern.

Moisture is a critical factor that facilitates the Maillard reaction. vulcanchem.com Water acts as a plasticizer, increasing the molecular mobility of the reactants in the solid state and thereby accelerating the reaction rate. Studies have consistently shown a positive correlation between moisture content and the degradation of gabapentin, both through adduct formation and lactamization. nih.govresearchgate.net

Therefore, stringent control of moisture during the manufacturing process is paramount.

Wet Granulation: During wet granulation, the amount of granulation fluid (typically water) must be minimized to what is essential for forming suitable granules. google.com The goal is to avoid creating an overly moist environment that would promote the Maillard reaction. Melt granulation, which avoids the use of water altogether, can be an effective alternative to prevent hydrolytic degradation. mdpi.com

Compression: Maintaining low humidity in the compression suite is also important to prevent moisture uptake by the powder blend before and during tableting.

Impact of Relative Humidity on Degradation: Accelerated stability studies consistently demonstrate that high temperature and high relative humidity (e.g., 40°C / 75% RH) significantly promote the formation of gabapentin impurities. vulcanchem.comgoogle.com Conversely, storage at low relative humidity suppresses the rate of degradation.

The drying step following wet granulation is a critical control point for preventing adduct formation. The objective is to reduce the residual moisture content of the granules to a level that minimizes chemical reactivity without requiring excessively high temperatures that could also accelerate degradation.

Key Drying Parameters to Optimize:

| Parameter | Objective | Rationale |

| Drying Temperature | Use the lowest effective temperature. | The Maillard reaction is accelerated by elevated temperatures. vulcanchem.com While higher temperatures can speed up drying, they can also promote impurity formation. |

| Drying Time | Ensure sufficient time to reach the target moisture level without over-drying. | Prolonged exposure to heat, even at moderate temperatures, can contribute to degradation. |

| Final Moisture Content | Achieve a low, tightly controlled residual moisture level in the dried granules. | Low moisture content is crucial for the stability of the final product. nih.gov For moisture-sensitive drugs, a low moisture content in the final tablet is essential for long-term stability. mdpi.com |

By carefully selecting non-reactive excipients and rigorously controlling moisture and temperature throughout the manufacturing process, the formation of the gabapentin-lactose adduct can be effectively mitigated, ensuring a stable and high-quality pharmaceutical product.

Impact of Co-milling and Mechanical Stress

Mechanical stress induced during pharmaceutical manufacturing processes such as milling and compression can significantly accelerate the formation of the gabapentin lactose adduct. researchgate.net The process of co-milling, where gabapentin is milled together with excipients like lactose, is particularly impactful. uiowa.edu

The increased reactivity is attributed to several physical changes in the materials. Mechanical and thermal stresses from milling increase the specific surface area of the drug particles and generate regions of crystal disorder, or amorphous areas. researchgate.netnih.govresearchgate.net These disordered regions are thermodynamically less stable and more reactive than the crystalline form. uiowa.edunih.gov Studies on milling metoclopramide (B1676508) hydrochloride with lactose have shown that increases in reactivity are proportional to the increased surface energy and the generation of crystal defects. researchgate.net A kinetic model developed for co-milled gabapentin hypothesized the existence of a crystal-disordered form (II*) generated by mechanical stress, which is more prone to degradation. uiowa.edu

Furthermore, mechanical processes enhance the physical contact between the drug and excipient particles, which is a prerequisite for a solid-state reaction like the Maillard reaction to occur. researchgate.netnih.gov The compression of powder mixtures into tablets, for example, increases the contact area between the reactants, leading to higher reaction rates compared to simple powder mixtures. researchgate.net

Table 1: Effect of Milling Duration on Gabapentin Physical Properties. Data demonstrates how mechanical stress increases surface area and initial degradation, creating conditions favorable for further reactions like adduct formation.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJPqpTYEs9x0l_sSSRX_2-sjSJKfzDdY4OpAm-mtLLCuI141qOAdZxHe-PJp-tD6Qnx54_beAXh5pjZ_tiWz2kM6ylLIee7g9M3zbZ_kh8gO0tLmj9OiViKNcZJO49THNyeV7pOZtkozLqHq8%3D)]Packaging Material Selection and Storage Conditions

Careful selection of packaging materials and strict control of storage conditions are critical strategies to minimize the formation of the gabapentin lactose adduct throughout the shelf life of the product. chemicea.com

Moisture is a key facilitator of the Maillard reaction, as it acts as a plasticizer that enhances molecular mobility in the solid state, thereby accelerating the reaction between gabapentin and lactose. The primary packaging system serves as the most critical barrier to protect the dosage form from ambient moisture. bormiolipharma.comcolorcon.com

The effectiveness of the packaging depends on the material's Water Vapor Transmission Rate (WVTR). Materials with high moisture resistance are essential for keeping the drug product dry and stable. bormiolipharma.com

Glass: Offers a virtually impermeable barrier to moisture and gases. bormiolipharma.com

Plastics (HDPE, PP): High-density polyethylene (B3416737) (HDPE) and polypropylene (B1209903) (PP) are commonly used for bottles and offer good moisture protection. bormiolipharma.com

Blister Films: Multi-layer films are used for blister packaging. While standard PVC (polyvinyl chloride) offers some protection, higher barrier properties are achieved with coatings like PVdC (polyvinylidene chloride) or by using laminates with PCTFE (polychlorotrifluoroethylene), which can provide a moisture barrier up to 30 times greater than PVC alone. google.comresearchgate.net

Advanced packaging solutions further enhance protection. These can include multi-layer bottles engineered for an enhanced moisture barrier or the incorporation of desiccants inside the packaging to actively absorb any ingressed moisture or moisture inherent in the product. bormiolipharma.comcolorcon.comlogpac.com

Table 2: Comparison of Moisture Barrier Performance for Different Pharmaceutical Packaging Materials.Controlling the storage environment, specifically temperature and relative humidity (RH), is paramount in preventing the formation of the gabapentin lactose adduct. chemicea.com The rate of this degradation reaction is significantly accelerated by both elevated temperatures and high humidity levels.

Research has demonstrated a direct correlation between humidity levels and the rate of adduct formation. For instance, studies have shown that storing a gabapentin-lactose formulation at 75% RH leads to a dramatically higher rate of degradation compared to storage at 45% RH or below. Therefore, maintaining a low-humidity environment is crucial.

Official stability studies for gabapentin products often use standard and accelerated ICH (International Council for Harmonisation) conditions to establish a product's shelf-life. Commercial gabapentin capsules are typically recommended to be stored at controlled room temperature (25°C, with excursions permitted). pharmacylibrary.comfda.gov Stability data shows that when appropriately packaged, such as in PVC/PVdC/Aluminium blisters, gabapentin formulations can remain stable for extended periods under these conditions. google.com

Table 3: Impact of Storage Conditions on Gabapentin Formulation Stability.Compound Name Reference

Future Research Directions and Advanced Perspectives on Gabapentin Lactose Adduct

In-depth Mechanistic Studies at the Molecular Level

A thorough understanding of the adduct formation at a molecular level is paramount for developing predictive models and targeted inhibition strategies. Future research is increasingly focused on combining computational and real-time analytical approaches for a more complete picture.

Computational Chemistry and Molecular Dynamics Simulations for Reaction Pathway Elucidation

While not yet extensively reported for the specific gabapentin-lactose interaction, computational methods are a promising frontier. Methodologies like Density Functional Theory (DFT) can be employed to model the electronic structures of gabapentin (B195806) and lactose (B1674315), elucidating the energetics of the reaction pathway. Such calculations can map the transition states and intermediates, from the initial Schiff base formation to the Amadori rearrangement, providing a thermodynamic and kinetic profile of the reaction.

Molecular Dynamics (MD) simulations offer a complementary approach by modeling the behavior of multiple molecules over time. nih.gov For instance, simulations could model a solid-state mixture of gabapentin and lactose under various humidity and temperature conditions. chemrevlett.com This can reveal how molecular mobility, crystal lattice forces, and the presence of water molecules facilitate the proximity and orientation required for the Maillard reaction to occur, offering insights that are difficult to obtain through experimental means alone. chemrevlett.commdpi.com

Development of Novel Excipients with Enhanced Compatibility

The most direct strategy to prevent adduct formation is to replace the reactive excipient. researchgate.net Research in this area focuses on identifying and validating alternative fillers and binders that are inert with respect to gabapentin's primary amine group.

The primary candidates are non-reducing sugars and sugar alcohols. Unlike lactose, which contains a reactive hemiacetal group, compounds such as mannitol , sorbitol , and trehalose (B1683222) lack a reducing end and are therefore unable to participate in the Maillard reaction. evidentic.com Studies have shown that using such alternatives can significantly enhance the stability of amine-containing drugs. researchgate.net Another class of excipients includes microcrystalline cellulose (B213188) and dibasic calcium phosphate (B84403), which are generally considered inert fillers.

However, the challenge extends beyond simple substitution. A novel excipient must not only be chemically inert but also possess suitable physical properties (e.g., compressibility, flowability, dissolution profile) to ensure the manufacturability and bioavailability of the final dosage form. sjf.edu Therefore, ongoing research involves comprehensive compatibility screening using techniques like Differential Scanning Calorimetry (DSC) to detect potential physical or chemical interactions between the drug and proposed new excipients. amazonaws.comacs.org

Strategies for Impurity Minimization and Removal from Existing Formulations

For existing formulations where replacing lactose is not feasible, several strategies can be employed to minimize the formation of the gabapentin lactose adduct. These approaches focus on controlling the key factors that accelerate the Maillard reaction.

Key Minimization Strategies:

Moisture Control: The Maillard reaction is highly dependent on water activity. Strict control of moisture during manufacturing through processes like drying and maintaining low humidity during storage (e.g., through appropriate packaging with desiccants) is a critical control measure. nih.gov

Temperature Control: The reaction rate is accelerated at higher temperatures. Adhering to controlled room temperature storage conditions is essential to limit impurity formation over the product's shelf life. zamann-pharma.com

pH Modification: The Maillard reaction is pH-dependent, often accelerating under neutral to alkaline conditions which favor the unprotonated, more nucleophilic state of the amine group. scielo.br The use of pH-modifying excipients (buffers) could potentially stabilize the formulation, though this requires careful consideration to avoid other degradation pathways.

Process Optimization: Techniques like lyophilization (freeze-drying) in the absence of reducing sugars can dramatically reduce degradation. evidentic.com

Inhibition with Additives: Some research has explored the use of additives that can act as competitive inhibitors or trap reactive intermediates in the Maillard reaction, such as aminoguanidine (B1677879), though this is more common in food science and would require extensive validation for pharmaceutical use. google.comacs.org